N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-4-14-5-7-15(8-6-14)21-17(24)12-27-20-22-16-11-13(2)28-18(16)19(25)23(20)9-10-26-3/h5-8,13H,4,9-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOWTICFPNUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by a unique thienopyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its intricate molecular design suggests various mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 421.5 g/mol. The compound features several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Thienopyrimidine Core | Central structure associated with various biological activities |
| Thioether Group | May influence binding interactions with biological targets |
| Methoxyethyl Group | Potentially enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that the compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to therapeutic effects in various conditions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have indicated antimicrobial properties against various bacterial strains. The thienopyrimidine core is known for its efficacy in inhibiting bacterial growth.
Anticancer Properties
Preliminary investigations show that this compound may possess anticancer activity by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory effects in animal models. Results suggest a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anticancer Activity Evaluation : In a cell line study involving breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 10 80 25 60 50 30
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The synthesis involves multi-step reactions, typically starting with a thieno[3,2-d]pyrimidine core. Key steps include:
- Condensation : Using triethylamine or sodium hydride as catalysts in solvents like dimethyl sulfoxide (DMSO) or ethanol .
- Thioacetamide coupling : Reacting intermediates with substituted phenyl groups under controlled pH and temperature to ensure regioselectivity .
- Purification : Thin-layer chromatography (TLC) and recrystallization are used to isolate the final product .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are employed:
- NMR spectroscopy : To confirm the positions of the 2-methoxyethyl, 4-ethylphenyl, and thioacetamide groups .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC : To assess purity (>95%) and monitor reaction progress .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps .
- Temperature : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Catalyst screening : Triethylamine vs. DBU for base-mediated reactions .
- Solvent polarity studies : Comparing DMSO (high polarity) vs. THF (moderate polarity) to influence reaction kinetics .
- Stoichiometric adjustments : Using a 1.2–1.5 molar excess of thioacetamide derivatives to drive coupling reactions .
Q. What strategies are used to assess its potential biological activity?
- In vitro enzyme inhibition assays : Targeting kinases or proteases due to the thienopyrimidine core’s affinity for ATP-binding pockets .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with biological targets like EGFR or COX-2 .
- Comparative studies : Benchmarking against analogs (e.g., N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide ) to identify structure-activity relationships (SAR) .
Q. How are contradictions in biological activity data resolved?
- Orthogonal assays : Cross-validating results using fluorometric vs. colorimetric readouts .
- Meta-analysis : Comparing data across analogs (e.g., antimicrobial activity of thienopyrimidines vs. oxadiazole derivatives) to contextualize findings .
Q. What approaches are used to design derivatives with enhanced pharmacokinetic properties?
- Rational modifications : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve metabolic stability .
- Prodrug strategies : Esterifying the acetamide moiety to enhance solubility .
Methodological and Analytical Challenges
Q. How are reaction intermediates isolated and characterized?
- Column chromatography : Using silica gel with gradient elution (hexane:ethyl acetate) .
- Low-temperature crystallization : For thermally sensitive intermediates .
Q. What techniques are used to study degradation pathways?
- Forced degradation studies : Exposing the compound to heat, light, and hydrolytic conditions .
- LC-MS/MS : Identifying degradation products and proposing mechanisms (e.g., hydrolysis of the thioacetamide bond) .
Q. How is batch-to-batch consistency ensured in synthesis?
- Quality control protocols : NMR purity checks, melting point consistency, and HPLC retention time matching .
Key Considerations for Experimental Design
- Contradictory data : Address discrepancies in biological activity by verifying assay conditions (e.g., cell line specificity, solvent effects) .
- Scalability : Multi-step syntheses may require switching from batch to flow chemistry for industrial-scale production .
- Safety : Handle nitro-containing derivatives with care due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
